Ethyl 2,4-dimethoxybenzoate Ethyl 2,4-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 81722-07-8
VCID: VC5270797
InChI: InChI=1S/C11H14O4/c1-4-15-11(12)9-6-5-8(13-2)7-10(9)14-3/h5-7H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(C=C(C=C1)OC)OC
Molecular Formula: C11H14O4
Molecular Weight: 210.229

Ethyl 2,4-dimethoxybenzoate

CAS No.: 81722-07-8

Cat. No.: VC5270797

Molecular Formula: C11H14O4

Molecular Weight: 210.229

* For research use only. Not for human or veterinary use.

Ethyl 2,4-dimethoxybenzoate - 81722-07-8

Specification

CAS No. 81722-07-8
Molecular Formula C11H14O4
Molecular Weight 210.229
IUPAC Name ethyl 2,4-dimethoxybenzoate
Standard InChI InChI=1S/C11H14O4/c1-4-15-11(12)9-6-5-8(13-2)7-10(9)14-3/h5-7H,4H2,1-3H3
Standard InChI Key HITNTFQLHYWLDI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(C=C1)OC)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Ethyl 2,4-dimethoxybenzoate belongs to the class of substituted benzoic acid esters. Its IUPAC name, ethyl 2,4-dimethoxybenzoate, reflects the ethoxycarbonyl group at position 1 and methoxy groups at positions 2 and 4 of the benzene ring (Figure 1) . The SMILES notation CCOC(=O)C1=C(C=C(C=C1)OC)OC\text{CCOC(=O)C1=C(C=C(C=C1)OC)OC} explicitly defines the connectivity of its functional groups, while the InChIKey HITNTFQLHYWLDI-UHFFFAOYSA-N\text{HITNTFQLHYWLDI-UHFFFAOYSA-N} provides a unique identifier for computational and database searches .

Table 1: Key Identifiers of Ethyl 2,4-Dimethoxybenzoate

PropertyValueSource
CAS Number81722-07-8
Molecular FormulaC11H14O4\text{C}_{11}\text{H}_{14}\text{O}_4
Molecular Weight210.23 g/mol
XLogP32.1
Hydrogen Bond Acceptors4
Rotatable Bonds5

Synthesis and Reaction Pathways

One-Pot Cycloaddition Strategies

A prominent synthesis route involves cyclohexadiene intermediates. For example, 1-methoxycyclohexa-1,4-dienes undergo regiospecific cycloaddition with alkylpropiolic esters to yield 2-alkyl-6-methoxybenzoates . While ethyl 2,4-dimethoxybenzoate is not directly synthesized in the cited study, analogous methods for methyl 2,4-dimethoxy-6-methylbenzoate suggest that adjusting the diene and ester components could target this compound .

General Reaction Scheme:

Cyclohexadiene+Alkylpropiolic EsterRegiospecific CycloadditionSubstituted Benzoate[1]\text{Cyclohexadiene} + \text{Alkylpropiolic Ester} \xrightarrow{\text{Regiospecific Cycloaddition}} \text{Substituted Benzoate}[1]

Esterification of 2,4-Dimethoxybenzoic Acid

A plausible alternative route involves Fischer esterification, where 2,4-dimethoxybenzoic acid reacts with ethanol under acidic catalysis:

2,4-(MeO)2C6H3COOH+EtOHH+2,4-(MeO)2C6H3COOEt+H2O\text{2,4-(MeO)}_2\text{C}_6\text{H}_3\text{COOH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{2,4-(MeO)}_2\text{C}_6\text{H}_3\text{COOEt} + \text{H}_2\text{O}

This method is widely used for aromatic esters, though specific reaction conditions for this compound require further optimization .

Physicochemical Properties

Table 2: Computed Physicochemical Properties

PropertyValueSignificance
Molecular Weight210.23 g/molMedium-sized molecule for synthesis
Hydrogen Bond Acceptors4Moderate polarity
Rotatable Bond Count5Flexibility in binding interactions

Stability and Reactivity

The ester group is prone to hydrolysis under acidic or basic conditions, yielding 2,4-dimethoxybenzoic acid and ethanol. Methoxy groups direct electrophilic substitution to the para and ortho positions, enabling functionalization at C-5 or C-6 .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 2,4-dimethoxybenzoate serves as a precursor to bioactive molecules. For instance, methyl 2,4-dimethoxy-6-methylbenzoate (a structural analog) is used in synthesizing dihydroisocoumarins like (±)-mellein, a fungal metabolite with antimicrobial properties . Similarly, resorcinol derivatives derived from related esters exhibit antibiotic activity (e.g., DB2073) .

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